3,4,4,4-Tetrafluoro-3-(heptafluoropropoxy)but-1-ene
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Overview
Description
3,4,4,4-Tetrafluoro-3-(heptafluoropropoxy)but-1-ene is a fluorinated organic compound with the molecular formula C₇H₃F₁₁O and a molecular weight of 312.081 g/mol . This compound is characterized by its high fluorine content, which imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,4,4-Tetrafluoro-3-(heptafluoropropoxy)but-1-ene typically involves the reaction of appropriate fluorinated precursors under controlled conditions. One common method involves the reaction of a fluorinated alkene with a fluorinated ether in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
3,4,4,4-Tetrafluoro-3-(heptafluoropropoxy)but-1-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated alcohols or acids.
Reduction: Reduction reactions can yield partially or fully hydrogenated derivatives.
Substitution: Nucleophilic substitution reactions can replace fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield fluorinated carboxylic acids, while reduction can produce fluorinated alkanes .
Scientific Research Applications
3,4,4,4-Tetrafluoro-3-(heptafluoropropoxy)but-1-ene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in bioimaging and as a probe for studying biological systems.
Medicine: Explored for its potential in drug development, particularly in designing fluorinated pharmaceuticals.
Mechanism of Action
The mechanism of action of 3,4,4,4-Tetrafluoro-3-(heptafluoropropoxy)but-1-ene involves its interaction with molecular targets through its fluorinated functional groups. These interactions can affect various biochemical pathways and processes, depending on the specific application. For example, in drug development, the compound’s fluorine atoms can enhance the binding affinity and metabolic stability of pharmaceuticals .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3,4,4,4-tetrafluoro-3-(heptafluoropropoxy)but-1-ene: Similar in structure but contains a bromine atom instead of a hydrogen atom at the 2-position.
2-Chloro-3,4,4,4-tetrafluoro-3-(heptafluoropropoxy)but-1-ene: Contains a chlorine atom at the 2-position, offering different reactivity and properties.
Uniqueness
3,4,4,4-Tetrafluoro-3-(heptafluoropropoxy)but-1-ene is unique due to its specific arrangement of fluorine atoms and the presence of a heptafluoropropoxy group. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields .
Properties
IUPAC Name |
3,4,4,4-tetrafluoro-3-(1,1,2,2,3,3,3-heptafluoropropoxy)but-1-ene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F11O/c1-2-3(8,5(11,12)13)19-7(17,18)4(9,10)6(14,15)16/h2H,1H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BARAZKHHMOWWQY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F11O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20721508 |
Source
|
Record name | 3,4,4,4-Tetrafluoro-3-(heptafluoropropoxy)but-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20721508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131628-34-7 |
Source
|
Record name | 3,4,4,4-Tetrafluoro-3-(heptafluoropropoxy)but-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20721508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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